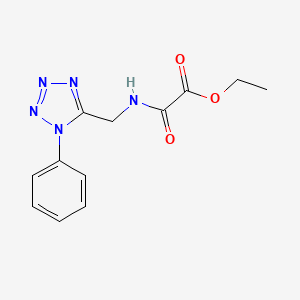

6-(4-氟苯基)-2-(4-(2-甲基吲哚啉-1-基)-4-氧代丁基)嘧啶并-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

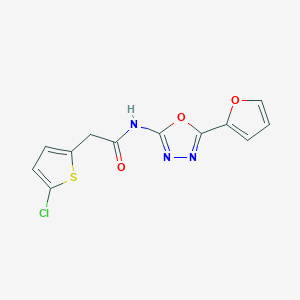

The compound "6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for their wide spectrum of biological activities. Pyridazinones have been recognized as versatile scaffolds in drug discovery, particularly in the development of cardio-active agents and anticancer, antiangiogenic, and antioxidant therapies .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the use of fluorophenyl pyridazinyl ketones as precursors. These precursors can be prepared from compounds such as 3,6-dichloropyridazine and are valuable for creating a variety of benzo-annelated heterocyclic systems . Sequential nucleophilic aromatic substitution processes are commonly employed to introduce various substituents into the pyridazinone ring, which can significantly affect the regioselectivity of the substitution reactions . For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles can lead to a mixture of aminated products, with the ratio of isomers depending on the nucleophile used .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of a fluorophenyl group, as seen in the compound of interest, is a common feature in these molecules. The fluorine atom can influence the electronic properties of the molecule and potentially enhance its biological activity . Additionally, the presence of a 2-methylindolin-1-yl group could contribute to the compound's pharmacokinetic properties and its interaction with biological targets .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the molecule. These reactions are influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring . The chemical reactivity of these compounds is essential for their application as intermediates in the synthesis of more complex molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For example, some pyridazinone derivatives exhibit strong fluorescence in a wide pH range, which can be advantageous for biomedical analysis . The stability of these compounds against light and heat is also a valuable characteristic, as it allows for their use in various experimental conditions without significant degradation .

科学研究应用

合成和生物活性

抗伤害感受活性:已合成与6-(4-氟苯基)嘧啶并-3(2H)-酮相关的化合物,并显示出显著的抗伤害感受活性。其中一种化合物,具有4-氟苯基哌嗪部分,在小鼠的改良Koster试验中显示出显着的效果 (Gokçe, Doğruer, & Şahin, 2001).

葡聚糖合酶抑制:一项关于嘧啶酮类结构-活性关系的研究,包括具有氟苯基基团的那些,将它们识别为有效的 β-1,3-葡聚糖合酶抑制剂,在小鼠念珠菌格拉布拉塔感染的体内模型中显示出疗效 (Ting et al., 2011).

抗癌和抗血管生成剂:已合成6-(4-氟苯基)嘧啶并-3(2H)-酮的衍生物并评估其抗癌、抗血管生成和抗氧化活性。某些化合物对人类癌细胞系显示出抑制作用,并对肿瘤进展中涉及的各种促血管生成细胞因子显示出显着的抗血管生成活性 (Kamble et al., 2015).

血管舒张活性:6-(4-氟苯基)嘧啶并-3(2H)-酮的一些酰胺衍生物已显示出血管舒张活性,活性最高的化合物在纳摩尔范围内表现出这种作用 (Bansal, Kumar, Carrón, & de la Calle, 2009).

作为聚合物单体的潜力:使用嘧啶酮单体制备了一种新型可溶性含嘧啶酮的聚(芳醚),显示出在材料科学中的潜在应用 (Xu, Meng, Wang, & Hay, 2006).

作用机制

未来方向

属性

IUPAC Name |

6-(4-fluorophenyl)-2-[4-(2-methyl-2,3-dihydroindol-1-yl)-4-oxobutyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c1-16-15-18-5-2-3-6-21(18)27(16)23(29)7-4-14-26-22(28)13-12-20(25-26)17-8-10-19(24)11-9-17/h2-3,5-6,8-13,16H,4,7,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZBOIZCVXERFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-2-(4-(2-methylindolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)